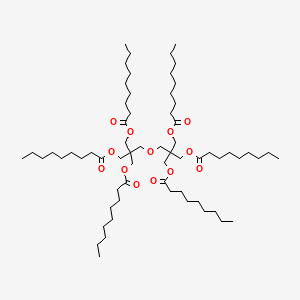
Dipentaerythritol hexanonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentaerythritol hexanonanoate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of dipentaerythritol, which is a polyol with multiple hydroxyl groups. The compound is often used in the production of polyesters, polyethers, polyurethanes, and alkyd resins due to its ability to enhance the performance and stability of these materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentaerythritol hexanonanoate is synthesized through the esterification of dipentaerythritol with hexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of dipentaerythritol with hexanoic acid in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature, usually around 150-180°C, to promote the esterification process. The resulting product is then purified through distillation or other separation techniques to obtain the final compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentaerythritol hexanonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dipentaerythritol hexanonanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and lubricants
Wirkmechanismus
The mechanism of action of dipentaerythritol hexanonanoate involves its ability to interact with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release dipentaerythritol and hexanoic acid, which can then participate in further biochemical reactions. The polyol structure of dipentaerythritol allows it to form multiple hydrogen bonds, enhancing its interactions with other molecules and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol tetranitrate: Used as a vasodilator and explosive.
Tripentaerythritol: Utilized in the synthesis of dendrimers and other complex molecules.
Uniqueness
Dipentaerythritol hexanonanoate stands out due to its unique combination of multiple ester groups and a polyol backbone. This structure provides enhanced stability and performance in various applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
64704-32-1 |
|---|---|
Molekularformel |
C64H118O13 |
Molekulargewicht |
1095.6 g/mol |
IUPAC-Name |
[3-nonanoyloxy-2-[[3-nonanoyloxy-2,2-bis(nonanoyloxymethyl)propoxy]methyl]-2-(nonanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C64H118O13/c1-7-13-19-25-31-37-43-57(65)72-51-63(52-73-58(66)44-38-32-26-20-14-8-2,53-74-59(67)45-39-33-27-21-15-9-3)49-71-50-64(54-75-60(68)46-40-34-28-22-16-10-4,55-76-61(69)47-41-35-29-23-17-11-5)56-77-62(70)48-42-36-30-24-18-12-6/h7-56H2,1-6H3 |
InChI-Schlüssel |
HNMLCKQHVKBVLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
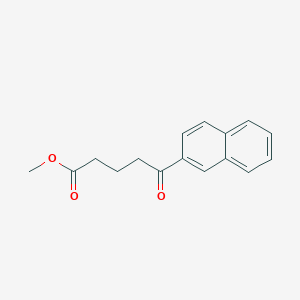
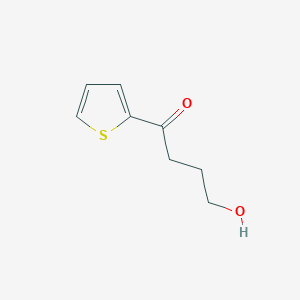
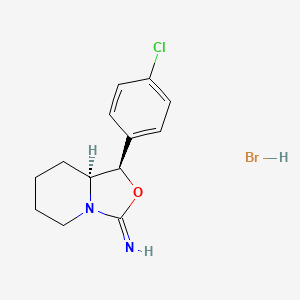
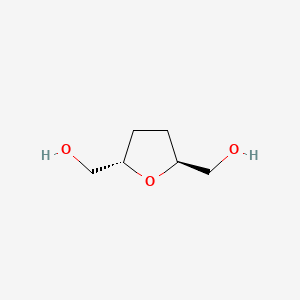
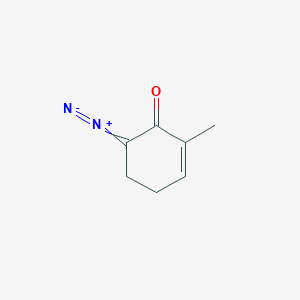
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
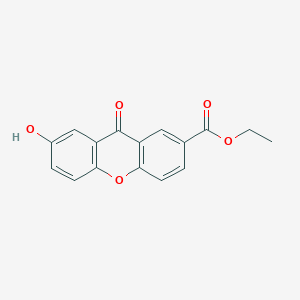
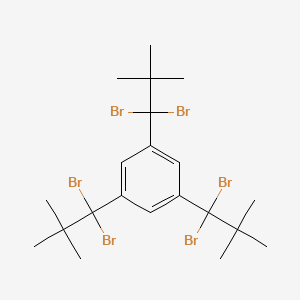
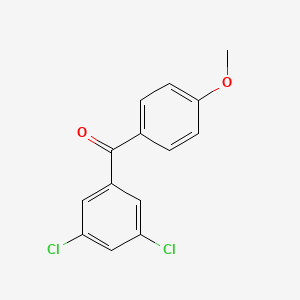
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
